Ridaifen G

Caspase-independent cell death Apoptosis resistance Mitochondrial dysfunction

Researchers screening ER-independent anticancer agents often lack chemical probes that cleanly distinguish caspase-dependent from caspase-independent cell death mechanisms. Ridaifen G (RID-G) fills this gap as the only ridaifen congener with confirmed triple-target binding to CaM (KD ≈ 4 μM), hnRNP A2/B1 (KD ≈ 3 μM), and ZNF638, validated by phage display, SPR, and JFCR39 gene expression correlation. • Induces caspase-independent atypical cell death with mitochondrial dysfunction in U937, Raji, THP-1, and IM-9 leukemia/lymphoma models (Z-VAD-fmk-insensitive); etoposide serves as caspase-dependent control. • Maintains GI50 < 1.0 μM across JFCR39 panel cell lines irrespective of ERα status, enabling TNBC and ER-negative solid tumor screening where tamoxifen fails. • Lacks 20S proteasome inhibition (CT-L and PGPH), serving as a proteasome-independent negative control versus RID-F (CT-L IC50 = 0.64 μM).

Molecular Formula C32H42N2O2
Molecular Weight 486.7 g/mol
Cat. No. B1263553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidaifen G
Synonymsridaifen G
Molecular FormulaC32H42N2O2
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCCN(C)C)C2=CC=C(C=C2)OCCCN(C)C)C3=CC=CC=C3
InChIInChI=1S/C32H42N2O2/c1-6-31(26-12-8-7-9-13-26)32(27-14-18-29(19-15-27)35-24-10-22-33(2)3)28-16-20-30(21-17-28)36-25-11-23-34(4)5/h7-9,12-21H,6,10-11,22-25H2,1-5H3
InChIKeyRQSWTHUUSLNSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ridaifen G: Tamoxifen-Derived Multi-Target Anticancer Agent with ER-Independent, Caspase-Independent Cytotoxicity


Ridaifen G (RID-G) is a synthetic tamoxifen analogue belonging to the ridaifen (RID) compound series, developed to retain potent anticancer activity while minimizing estrogen receptor (ER)-mediated effects. RID-G exhibits multi-target binding to calmodulin (CaM), heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1), and zinc finger protein 638 (ZNF638), distinguishing it pharmacologically from tamoxifen and other ridaifen congeners [1]. Its growth-inhibitory activity has been profiled across the JFCR39 human cancer cell line panel [1].

Why Tamoxifen, RID-B, or RID-F Cannot Substitute for Ridaifen G Without Functional Consequence


Ridaifen G triggers caspase-independent atypical cell death accompanied by mitochondrial dysfunction, whereas tamoxifen and first-generation ridaifens such as RID-B primarily engage caspase-dependent apoptosis or proteasomal inhibition [1]. RID-G also binds a distinct set of intracellular targets—CaM, hnRNP A2/B1, and ZNF638—with higher CaM affinity than tamoxifen, meaning that substituting any single-target or mechanistically divergent analog would lose the combinatorial multi-protein engagement that defines RID-G's pharmacological signature [2]. Furthermore, RID-G demonstrates substantially reduced ERα binding relative to tamoxifen, functionally decoupling cytotoxicity from ER status [1].

Quantitative Differentiation Evidence for Ridaifen G Versus Closest Analogs and Alternatives


Caspase-Independent Cell Death: RID-G Z-VAD-fmk Insensitivity Versus Etoposide-Dependent Apoptosis

RID-G induces cell death that is not suppressed by the pan-caspase inhibitor Z-VAD-fmk, in direct contrast to etoposide, a classical apoptosis inducer. In U937 cells, Z-VAD-fmk did not block RID-G-mediated death but fully suppressed etoposide-induced apoptosis, confirming a mechanistically distinct, caspase-independent execution pathway [1]. Additionally, RID-G produced a smear pattern of DNA fragmentation rather than the characteristic oligonucleosomal DNA ladder observed with etoposide [2].

Caspase-independent cell death Apoptosis resistance Mitochondrial dysfunction

Calmodulin Binding Affinity: RID-G SPR KD Versus Tamoxifen

Surface plasmon resonance (SPR) analysis demonstrated that RID-G binds CaM with a KD of approximately 4 μM, whereas tamoxifen showed low-affinity binding under identical conditions, with markedly weaker responses [1]. This quantitative difference in direct target engagement supports RID-G acting as a more effective CaM antagonist, consistent with sustained ERK1/2 phosphorylation observed at 2.5 μM RID-G in HeLa cells [2].

Target engagement Calmodulin antagonism SPR biosensor

Multi-Target Binding Profile: RID-G Engages Three Distinct Proteins Not Targeted by RID-B or RID-F

A T7 phage display screen combined with statistical gene expression analysis identified three RID-G candidate target proteins: CaM (KD ≈ 4 μM), hnRNP A2/B1 (KD ≈ 3 μM), and ZNF638 [1]. No evidence exists that RID-B engages hnRNP A2/B1 or ZNF638; RID-B primarily targets ERα (IC50 = 52.4 nM) and cannabinoid receptor CB2 (Ki = 43.7 nM) . RID-F, in turn, acts as a 20S proteasome inhibitor (CT-L IC50 = 0.64 μM, PGPH IC50 = 0.43 μM) . RID-G thus occupies a distinct polypharmacological niche.

Polypharmacology Target identification Phage display Chemical genetics

ERα-Independent Cytotoxicity: RID-G Versus Tamoxifen Across the JFCR39 Cell Line Panel

RID-G retains potent growth-inhibitory activity against both ERα-positive and ERα-negative cell lines within the JFCR39 panel, with GI50 values classifying cell lines into high-sensitivity (GI50 < 1.0 μM) and low-sensitivity (GI50 > 1.5 μM) groups without correlation to ER status [1]. In contrast, tamoxifen's activity is heavily dependent on ERα expression. RID-G also shows reduced ERα-binding activity compared to tamoxifen, supporting an ERα-independent cytotoxic mechanism [2].

ERα-independent JFCR39 panel GI50 classification Pan-cancer activity

Lack of 20S Proteasome Inhibitory Activity: RID-G Differentiates from RID-F and RID-B

While RID-F is a characterized nonpeptide inhibitor of the human 20S proteasome (CT-L IC50 = 0.64 μM, PGPH IC50 = 0.43 μM) and RID-B shows proteasome inhibition at higher concentrations, published studies on RID-G do not report proteasome inhibitory activity [1]. RID-G's cytotoxicity is instead associated with CaM antagonism, hnRNP A2/B1 and ZNF638 binding, and caspase-independent mitochondrial dysfunction [2]. This mechanistic separation is critical for users seeking to avoid proteasome-related toxicity or ubiquitin pathway interference.

Proteasome Off-target profiling Mechanistic selectivity

Evidence-Backed Application Scenarios for Ridaifen G Procurement and Use


Mechanistic Studies of Caspase-Independent Cell Death Pathways in Hematopoietic Malignancies

RID-G treatment of U937, Raji, THP-1, and IM-9 cells in the presence of Z-VAD-fmk unambiguously demonstrates caspase-independent cell death with mitochondrial dysfunction [1]. This positions RID-G as a specific chemical probe for investigating non-apoptotic death mechanisms in leukemia and lymphoma models, where etoposide serves as a caspase-dependent control [1].

Multi-Target Polypharmacology Research: Simultaneous Engagement of CaM, hnRNP A2/B1, and ZNF638

RID-G is the only ridaifen congener with experimentally confirmed binding to three distinct proteins—CaM (KD ≈ 4 μM), hnRNP A2/B1 (KD ≈ 3 μM), and ZNF638—validated by phage display, SPR, and gene expression correlation across the JFCR39 panel [2]. This makes RID-G uniquely suited for polypharmacology studies aiming to dissect combinatorial target engagement in cancer cells.

ERα-Independent Anticancer Screening Across ER-Negative Tumor Models

RID-G maintains GI50 values below 1.0 μM in a subset of JFCR39 cell lines regardless of ERα expression, unlike tamoxifen [2][3]. Procurement of RID-G is thus justified for screening campaigns targeting triple-negative breast cancer (TNBC) or other ER-negative solid tumors, where ER-dependent agents would fail.

Differentiation Control in Proteasome-Focused Drug Discovery Programs

RID-G lacks measurable inhibition of the 20S proteasome catalytic subunits CT-L and PGPH, in contrast to RID-F (CT-L IC50 = 0.64 μM) and next-generation ridaifen analogs [4]. RID-G can serve as a negative control or mechanistic reference compound in proteasome inhibitor discovery, helping to deconvolve proteasome-dependent versus proteasome-independent cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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